molecular formula C15H11FN2O2S B2363034 4-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide CAS No. 946341-14-6

4-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide

Cat. No. B2363034
CAS RN: 946341-14-6
M. Wt: 302.32
InChI Key: SLHGADVWNYMRNA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The crystal structure of a similar compound, valinyl-N-ium-4-(5-(thiophen-2-yl)isoxazol-3-yl)phenyl trifluoroacetate, has been studied . The compound has a monoclinic structure with space group P21 (no. 4), a = 6.0979 (2) Å, b = 32.3052 (9) Å, c = 11.0805 (3) Å, β = 99.5620 (10)°, V = 2152.46 (11) Å3, Z = 4 .

Scientific Research Applications

Synthesis and Antimicrobial Properties

The synthesis and evaluation of fluorobenzamides, which include derivatives similar to 4-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide, have demonstrated promising antimicrobial properties. For instance, Desai et al. (2013) synthesized new 5-arylidene derivatives with a fluorine atom at the 4th position of the benzoyl group, showing significant antimicrobial activity against various bacterial and fungal strains. This highlights the potential use of such compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Serotonin Receptor Binding and Alzheimer's Disease

Research by Kepe et al. (2006) utilized a compound structurally related to this compound, designed to bind selectively to serotonin 1A receptors. Their study with Alzheimer's disease patients revealed significant decreases in receptor densities, correlating with disease severity. Such compounds can thus serve as valuable tools in studying neurological diseases and potentially in their treatment (Kepe et al., 2006).

Oncological Research and ALK Inhibition

In the field of cancer research, compounds similar to this compound have been studied for their potential as anaplastic lymphoma kinase (ALK) inhibitors. Teffera et al. (2013) discussed the pharmacokinetics of novel ALK inhibitors, emphasizing the importance of understanding hydrolysis-mediated clearance for effective cancer treatment strategies. Such inhibitors could offer new therapeutic options for cancers driven by ALK aberrations (Teffera et al., 2013).

Antipsychotic Potential

Wise et al. (1987) investigated a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, with structural similarities to this compound, as potential antipsychotic agents. Their studies revealed that certain derivatives reduced spontaneous locomotion in animal models without interacting with dopamine receptors, a common target of antipsychotic drugs. This suggests the potential application of such compounds in developing novel antipsychotic medications with different mechanisms of action (Wise et al., 1987).

properties

IUPAC Name

4-fluoro-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2S/c16-11-5-3-10(4-6-11)15(19)17-9-12-8-13(20-18-12)14-2-1-7-21-14/h1-8H,9H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHGADVWNYMRNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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